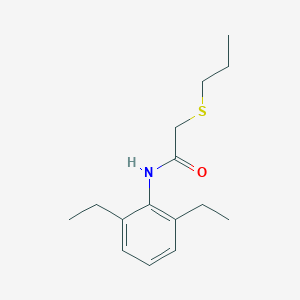
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a propylthioacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-diethylphenylamine and 2-bromoacetamide.
Formation of Intermediate: The 2,6-diethylphenylamine is reacted with 2-bromoacetamide in the presence of a base such as potassium carbonate to form an intermediate.
Thioether Formation: The intermediate is then treated with propylthiol in the presence of a catalyst like sodium hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-diethylphenyl)-2-(methylthio)acetamide
- N-(2,6-diethylphenyl)-2-(ethylthio)acetamide
- N-(2,6-diethylphenyl)-2-(butylthio)acetamide
Uniqueness
N-(2,6-diethylphenyl)-2-(propylsulfanyl)acetamide is unique due to its specific propylthio substitution, which can influence its chemical reactivity and biological activity compared to its analogs with different alkylthio groups.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H23NOS |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-propylsulfanylacetamide |
InChI |
InChI=1S/C15H23NOS/c1-4-10-18-11-14(17)16-15-12(5-2)8-7-9-13(15)6-3/h7-9H,4-6,10-11H2,1-3H3,(H,16,17) |
Clave InChI |
IIFWBMRBSLHGDF-UHFFFAOYSA-N |
SMILES |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
SMILES canónico |
CCCSCC(=O)NC1=C(C=CC=C1CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















